Azelnidipine D7

Bioanalysis LC-MS/MS Pharmacokinetics

Regulatory-compliant LC-MS/MS assays demand a matched SIL-IS to correct matrix effects and ionization variability. Azelnidipine D7 eliminates analytical interference inherent to structural analogs, ensuring robust method validation. • Achieves LLOQ as low as 0.05 ng/mL for full pharmacokinetic profiling • Matches extraction recovery and retention time of the unlabeled analyte • Essential for chiral separation and stereoselective PK studies

Molecular Formula C₃₃H₂₇D₇N₄O₆
Molecular Weight 589.69
Cat. No. B1159926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelnidipine D7
Synonyms(±)-2-Amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-(1-methylethyl) Ester-d7;  Azelnidipine-d7;  CS 905-d7;  Calblock 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl-d7 (±)-2-Amino-1,4-d
Molecular FormulaC₃₃H₂₇D₇N₄O₆
Molecular Weight589.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azelnidipine D7 Overview


Azelnidipine D7 (CAS: 2070015-18-6) is a deuterium-labeled analog of the third-generation dihydropyridine calcium channel blocker azelnidipine . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for the accurate quantification of azelnidipine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound is characterized by the substitution of seven hydrogen atoms with deuterium, resulting in a molecular formula of C33H27D7N4O6 and a molecular weight of 589.69 g/mol . Its primary utility lies in bioequivalence studies, pharmacokinetic profiling, and therapeutic drug monitoring, where its near-identical physicochemical properties to the unlabeled analyte minimize matrix effects and ionization variability, thereby ensuring robust method validation .

Why Azelnidipine D7 Is Irreplaceable


The use of Azelnidipine D7 as a stable isotope-labeled internal standard (SIL-IS) is mandated by bioanalytical guidelines (FDA, EMA) for LC-MS/MS assays due to its ability to correct for variability in sample preparation, extraction recovery, and ionization efficiency [1]. Substituting with unlabeled azelnidipine introduces analytical interference and prohibits accurate peak integration. The use of structural analogs (e.g., nicardipine, telmisartan) as internal standards is suboptimal because they exhibit different extraction recoveries, chromatographic retention times, and matrix effects, which can significantly bias quantification results, particularly at lower limits of quantification (LLOQ) [2]. Consequently, only a matched SIL-IS, like Azelnidipine D7, ensures the precision and accuracy required for pharmacokinetic studies and regulatory submissions [3].

Azelnidipine D7 Evidence Guide


MS/MS Transition and Mass Shift

Azelnidipine D7 provides a clear +7 Da mass shift from the unlabeled parent molecule, azelnidipine (molecular weight 582.65 g/mol vs. 589.69 g/mol) . This mass difference eliminates spectral overlap and allows for distinct MS/MS transitions (e.g., m/z 589→167 for Azelnidipine D7 compared to m/z 583→167 for unlabeled azelnidipine) [1]. In contrast, using a structural analog internal standard like nicardipine (molecular weight 479.5 g/mol) results in significantly different chromatographic and mass spectrometric behavior, leading to less accurate compensation for matrix effects and recovery losses [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Purity and Isotopic Enrichment

Commercial preparations of Azelnidipine D7 are supplied with a certified purity of ≥98% and are accompanied by a Certificate of Analysis (CoA) detailing isotopic enrichment . This is a critical distinction from generic, unlabeled azelnidipine or lower-grade deuterated analogs, which may contain impurities that interfere with analyte detection or lack the necessary documentation for regulatory traceability . For instance, the presence of even 1-2% unlabeled azelnidipine in a deuterated standard can significantly impact the accuracy of assays designed to measure low concentrations (e.g., 0.05 ng/mL LLOQ) [1].

Quality Control Method Validation Reference Standards

LLOQ and Assay Sensitivity

While Azelnidipine D7 itself is not the analyte, its use as an internal standard directly enables the high sensitivity and precision documented in validated LC-MS/MS methods. In a method utilizing a stable isotope-labeled analog ([(2)H(6)]-azelnidipine), a lower limit of quantification (LLOQ) of 0.05 ng/mL for both (R)- and (S)-azelnidipine enantiomers in human plasma was achieved with 1.0 mL of sample [1]. The inter-assay precision (coefficient of variation) for quality control samples was 2.4-5.8%, and accuracy was 100.0-107.0% [1]. Methods relying on non-isotopic internal standards (e.g., nicardipine, telmisartan) often report higher LLOQs (e.g., 0.5-1.0 ng/mL) and greater variability due to incomplete matrix effect compensation [2].

Bioanalysis LLOQ Method Validation

Pharmacokinetic Profile vs. Amlodipine

The parent compound, azelnidipine, exhibits a significantly shorter terminal elimination half-life (t1/2) of 8.68 ± 1.33 hours compared to 38.5 ± 19.8 hours for amlodipine [1]. Despite this difference, both drugs demonstrate comparable 24-hour hypotensive efficacy [1]. This pharmacokinetic distinction is crucial for analytical workflow design: the shorter half-life of azelnidipine necessitates a more sensitive and accurate analytical method, such as one employing a SIL-IS like Azelnidipine D7, to reliably capture the full plasma concentration-time profile, especially during the critical 12-24 hour post-dose period where concentrations are low.

Pharmacokinetics Half-life Hypertension

Azelnidipine D7 Applications


Bioequivalence & Bioavailability Studies

Azelnidipine D7 is the definitive internal standard for quantifying azelnidipine in plasma samples from BE/BA studies submitted to regulatory agencies. Its use is essential for meeting the stringent validation criteria for precision, accuracy, and sensitivity outlined in FDA and EMA guidance documents [1]. The ability to achieve a low LLOQ (e.g., 0.05 ng/mL) is critical for fully characterizing the pharmacokinetic profile of azelnidipine formulations, particularly given the drug's relatively short half-life [2].

Clinical PK and Therapeutic Drug Monitoring

In clinical research settings, Azelnidipine D7 enables the precise monitoring of plasma azelnidipine concentrations. This is crucial for studies investigating exposure-response relationships, assessing the impact of genetic polymorphisms on drug metabolism, or managing potential drug-drug interactions (e.g., with CYP3A4 inhibitors). The isotopic internal standard provides the robust assay performance needed for generating reliable data in patient populations [1].

Enantioselective PK Studies

Given that azelnidipine is a racemic mixture of (R)- and (S)-enantiomers with potentially distinct pharmacological activities, Azelnidipine D7 is indispensable for developing and validating chiral LC-MS/MS methods [2]. As a deuterated racemate, it serves as the perfect internal standard for both enantiomers, ensuring accurate quantification without interference and enabling the study of stereoselective pharmacokinetics.

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